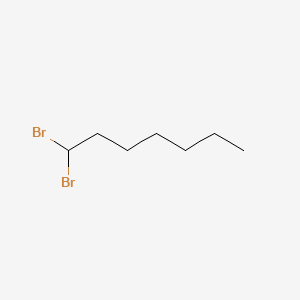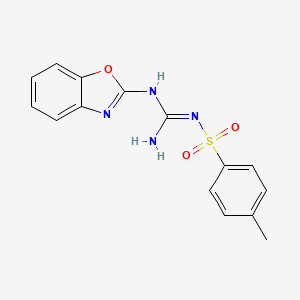
1,1-Dibromoheptane
Übersicht
Beschreibung
1,1-Dibromoheptane is an organic compound with the molecular formula C7H14Br2. It is a member of the dibromoalkanes family, characterized by the presence of two bromine atoms attached to the same carbon atom in a heptane chain. This compound is used in various chemical reactions and industrial applications due to its reactivity and unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1-Dibromoheptane can be synthesized through the bromination of heptane. The process involves the addition of bromine (Br2) to heptane in the presence of a catalyst or under UV light. The reaction typically proceeds as follows:
C7H16 + Br2 → C7H14Br2 + H2
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of bromine and a suitable solvent, such as carbon tetrachloride or dichloromethane. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Dibromoheptane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines.
Elimination Reactions: Heating this compound with a strong base, such as sodium ethoxide, can lead to the formation of alkenes through the elimination of hydrogen bromide (HBr).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in ethanol are commonly used.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in ethanol are used to promote elimination reactions.
Major Products:
Substitution: The major products include alcohols or amines, depending on the nucleophile used.
Elimination: The major product is typically an alkene, such as 1-heptene.
Wissenschaftliche Forschungsanwendungen
1,1-Dibromoheptane is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the preparation of certain pharmaceutical compounds.
Material Science: It is employed in the synthesis of liquid crystalline materials and polymers.
Wirkmechanismus
The mechanism of action of 1,1-Dibromoheptane in chemical reactions involves the cleavage of the carbon-bromine bonds. In substitution reactions, the bromine atoms are replaced by nucleophiles, while in elimination reactions, the bromine atoms are removed along with hydrogen atoms to form alkenes. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
1,2-Dibromoheptane: Similar in structure but with bromine atoms on adjacent carbon atoms.
1,7-Dibromoheptane: Bromine atoms are located at the terminal carbons of the heptane chain.
1,6-Dibromohexane: A shorter chain analogue with bromine atoms at the terminal carbons.
Uniqueness: 1,1-Dibromoheptane is unique due to the positioning of both bromine atoms on the same carbon atom, which influences its reactivity and the types of reactions it can undergo. This structural feature makes it particularly useful in specific synthetic applications where such reactivity is desired .
Eigenschaften
IUPAC Name |
1,1-dibromoheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14Br2/c1-2-3-4-5-6-7(8)9/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AENZTLHIVNISKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80207853 | |
| Record name | 1,1-Dibromoheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80207853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59104-79-9 | |
| Record name | 1,1-Dibromoheptane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059104799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Dibromoheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80207853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(3,4-Dimethylphenoxy)ethoxy]benzaldehyde](/img/structure/B1657908.png)

![1-[(Z)-N'-(1,3-benzoxazol-2-yl)carbamimidoyl]-3-phenylurea](/img/structure/B1657910.png)

![Ethyl 4-[[2-[(2-chlorobenzoyl)amino]benzoyl]amino]benzoate](/img/structure/B1657913.png)

![N-[1-Cyclohexylidene-2-oxo-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B1657916.png)
![Ethyl 2-[3-[2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1657918.png)

![N-[(E)-3-anilino-1-(3-bromophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B1657920.png)

![N-{1-Cyclohexylidene-2-oxo-2-[(prop-2-en-1-yl)amino]ethyl}benzamide](/img/structure/B1657923.png)
![N-[1-(furan-2-yl)ethyl]-4-nitro-N-pyridin-2-ylbenzamide](/img/structure/B1657924.png)
![N'-(furan-2-ylmethyl)-N-[(4-methylphenyl)methyl]oxamide](/img/structure/B1657926.png)
